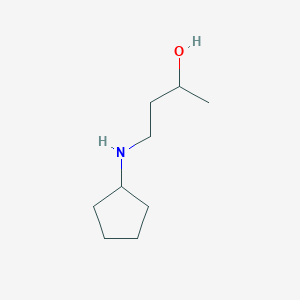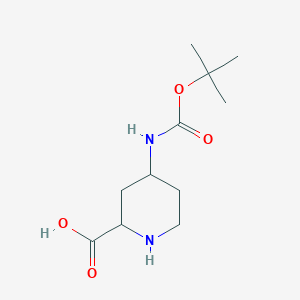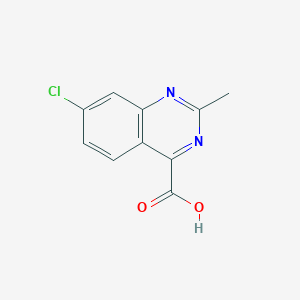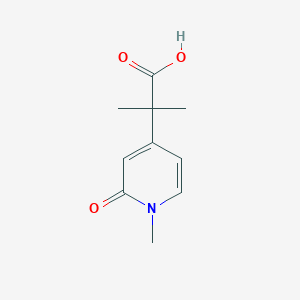
1-tert-Butyl-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their diverse biological activities. The presence of the tert-butyl group and the aldehyde functional group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
The synthesis of 1-tert-Butyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Nitrosation of Indoles: This method involves the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.
Fischer Indole Synthesis: This classical method involves the reaction of hydrazines with ketones or aldehydes under acidic conditions to form indoles, which can then be further functionalized.
Industrial Production: Industrial production methods often involve optimized procedures for direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for various polyfunctionalized indazoles.
Chemical Reactions Analysis
1-tert-Butyl-1H-indazole-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazoles.
Scientific Research Applications
1-tert-Butyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-tert-Butyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds in the indazole family:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.
1H-Indazole-3-carboxaldehyde: Similar but without the tert-butyl group, affecting its reactivity and biological activity.
1-tert-Butyl-1H-indazole-3-carboxylic acid: An oxidized form of this compound, with different chemical properties and applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-tert-butylindazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11-7-5-4-6-9(11)10(8-15)13-14/h4-8H,1-3H3 |
InChI Key |
BTZDYMBTHNEADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13298226.png)
amine](/img/structure/B13298231.png)


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)

![[(2-Bromocyclopentyl)oxy]cycloheptane](/img/structure/B13298260.png)
amine](/img/structure/B13298261.png)




